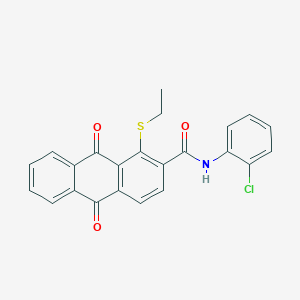![molecular formula C17H18O6 B15006616 3-(4-Hydroxy-3-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B15006616.png)
3-(4-Hydroxy-3-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro[5.5]undecane core with a dioxaspiro ring system, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the condensation of appropriate aldehydes with 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives. For instance, the reaction of 4-hydroxy-3-methoxybenzaldehyde with 1,5-dioxaspiro[5.5]undecane-2,4-dione in the presence of a base such as piperidine can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The methoxy group can be demethylated under reductive conditions.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Demethylated phenolic compounds.
Substitution: Various substituted phenolic derivatives.
Aplicaciones Científicas De Investigación
3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,5-dioxaspiro[5
Mecanismo De Acción
The mechanism by which 3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets through its phenolic and methoxy groups. These interactions may involve hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Uniqueness
3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups allows for diverse chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C17H18O6 |
|---|---|
Peso molecular |
318.32 g/mol |
Nombre IUPAC |
3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C17H18O6/c1-21-14-10-11(5-6-13(14)18)9-12-15(19)22-17(23-16(12)20)7-3-2-4-8-17/h5-6,9-10,18H,2-4,7-8H2,1H3 |
Clave InChI |
ABRUVDFLLGTYEP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)OC3(CCCCC3)OC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-4-bromo-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15006535.png)
![2H-Naphtho[1,8-cd]isothiazole, 2-pyridin-2-ylmethyl-, 1,1-dioxide](/img/structure/B15006537.png)

![1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B15006546.png)
![N-(4-bromophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15006547.png)
![N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide](/img/structure/B15006556.png)
![4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate](/img/structure/B15006571.png)
![13-(4-bromophenyl)-8-(furan-3-yl)-4,4,15-trimethyl-5,11-dioxa-9,16-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12,14,16-hexaene-14-carboxylic acid](/img/structure/B15006580.png)
![7,7-Dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B15006586.png)
![3-chloro-N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide](/img/structure/B15006592.png)
![3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15006595.png)
![2,2,2-trifluoroethyl 2-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)cyclohexanecarboxylate](/img/structure/B15006602.png)
![4-thia-1-azatetracyclo[8.8.0.02,7.011,16]octadeca-2(7),11,13,15-tetraene-6,8-dione](/img/structure/B15006621.png)
![1-(morpholin-4-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B15006624.png)
